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Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

Cat. No.: B572812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-ol, a
fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document

details its chemical identity, a plausible synthetic route with a detailed experimental protocol,

and its potential applications in drug discovery, particularly in the context of dopamine receptor

modulation.

Core Identification
3,3-Difluoropiperidin-4-ol, also known as 3,3-Difluoro-4-hydroxypiperidine, is a valuable

building block for the synthesis of more complex molecules. Its identity is established by the

following key identifiers.

Parameter Value Source

CAS Number 1239596-54-3 [1]

Molecular Formula C₅H₉F₂NO [1]

Molecular Weight 137.13 g/mol [1]

Synonyms
3,3-Difluoro-4-

hydroxypiperidine
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b572812?utm_src=pdf-interest
https://www.benchchem.com/product/b572812?utm_src=pdf-body
https://www.benchchem.com/product/b572812?utm_src=pdf-body
https://www.synblock.com/product/1239596-54-3.html
https://www.synblock.com/product/1239596-54-3.html
https://www.synblock.com/product/1239596-54-3.html
https://www.synblock.com/product/1239596-54-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Experimental Protocol
While a specific, detailed synthesis protocol for 3,3-Difluoropiperidin-4-ol is not explicitly

available in the reviewed literature, a common and logical approach involves the reduction of a

corresponding N-protected 3,3-difluoro-4-oxopiperidine precursor. The following is a

representative experimental protocol based on established chemical transformations.

Synthetic Scheme:

Step 1: N-Protection Step 2: Reduction Step 3: N-Deprotection

3,3-Difluoro-4-oxopiperidine

Boc₂O, Base (e.g., Et₃N)
DCM, rt

N-Boc-3,3-difluoro-4-oxopiperidine

NaBH₄

Methanol, 0 °C to rt
TFA or HCl in Dioxane

DCM, rt

Click to download full resolution via product page

Caption: Plausible synthetic route to 3,3-Difluoropiperidin-4-ol.

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-
oxopiperidine-1-carboxylate (N-Boc-3,3-difluoro-4-
oxopiperidine)
This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc)

group.

Materials: 3,3-difluoro-4-oxopiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O),

Triethylamine (Et₃N), Dichloromethane (DCM).
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Procedure:

To a stirred solution of 3,3-difluoro-4-oxopiperidine hydrochloride in DCM, add

triethylamine at 0 °C to neutralize the hydrochloride salt.

Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-

difluoro-4-oxopiperidine-1-carboxylate. The CAS number for this intermediate is 1215071-

17-2.[2][3]

Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-
hydroxypiperidine-1-carboxylate (N-Boc-3,3-
difluoropiperidin-4-ol)
This step involves the reduction of the ketone to a secondary alcohol.

Materials: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, Sodium borohydride

(NaBH₄), Methanol.

Procedure:

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol and cool the

solution to 0 °C in an ice bath.

Slowly add sodium borohydride to the stirred solution in portions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction by TLC.

Once the starting material is consumed, quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of 3,3-Difluoropiperidin-4-ol
The final step is the removal of the Boc protecting group.

Materials: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Trifluoroacetic acid (TFA)

or Hydrochloric acid in Dioxane, Dichloromethane (DCM).

Procedure:

Dissolve tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in DCM.

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture at room

temperature.

Stir the reaction for 1-3 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess acid.

The resulting crude product can be purified by recrystallization or by neutralization with a

base and subsequent extraction and purification to yield 3,3-Difluoropiperidin-4-ol.

Potential Biological Significance and Applications
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While specific biological data for 3,3-Difluoropiperidin-4-ol is not readily available in the public

domain, the broader class of fluorinated piperidines has garnered significant attention in drug

discovery. The introduction of fluorine atoms can modulate key physicochemical properties

such as pKa, lipophilicity, and metabolic stability, which are critical for drug development.

Structurally similar compounds, particularly 4,4-difluoropiperidine derivatives, have been

investigated as potent and selective antagonists for the dopamine D4 receptor.[4][5] The

dopamine D4 receptor is a target of interest for the treatment of various central nervous system

disorders.

The logical relationship for its potential application can be visualized as follows:

3,3-Difluoropiperidin-4-ol
(Scaffold)
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Caption: Logical workflow for the application of the scaffold.

Given the precedent set by related fluorinated piperidines, 3,3-Difluoropiperidin-4-ol
represents a valuable starting material for the synthesis of novel ligands targeting dopamine

receptors and potentially other G-protein coupled receptors. Researchers in drug development

can utilize this scaffold to explore new chemical space and develop next-generation

therapeutics with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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